2,3,3,4,4,5-Hexamethylhexane
Description
Contextualization of 2,3,3,4,4,5-Hexamethylhexane within Sterically Congested Hydrocarbon Systems
This compound, with the chemical formula C₁₂H₂₆, is a prime example of a sterically congested hydrocarbon. nih.govsmolecule.com Its structure consists of a hexane (B92381) backbone heavily substituted with six methyl groups. This specific arrangement of methyl groups at the 2, 3, 4, and 5 positions creates a molecule with significant steric hindrance, a result of the spatial crowding of atoms. vaia.com The presence of multiple branching points dramatically influences its physical properties, such as its boiling point and density, when compared to less branched or linear alkanes. smolecule.com
The dense packing of methyl groups in such a compact structure minimizes the effective surface area for intermolecular van der Waals forces, which are weaker than in their linear counterparts. This generally results in lower boiling points for highly branched alkanes compared to their straight-chain isomers. The stability of branched alkanes is a subject of ongoing investigation, with factors such as stabilizing geminal σ→σ* delocalization playing a significant role.
The study of such molecules is crucial for understanding fundamental concepts in physical organic chemistry, including intramolecular forces, conformational analysis, and the relationship between structure and reactivity. Furthermore, highly branched alkanes are of practical importance as components in high-octane gasoline and as model compounds for studying hydrocarbon behavior under various conditions. researchgate.netnih.gov
Fundamental Challenges in the Academic Study of Ultra-Branched Molecular Architectures
The very features that make ultra-branched alkanes like this compound scientifically interesting also pose significant challenges to their academic study. These challenges span synthesis, purification, characterization, and theoretical modeling.
The synthesis of highly-branched alkanes is often complex and can result in a mixture of isomers, making the isolation of a pure compound difficult. stackexchange.com Methods such as alkylation, catalytic hydrogenation, and isomerization are employed, but achieving high yields of a specific, highly substituted isomer requires carefully controlled conditions. smolecule.comevitachem.com The purification of these compounds is further complicated by the similar physical properties of the various isomers, often necessitating advanced chromatographic techniques. nih.gov
Characterization of ultra-branched alkanes also presents difficulties. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard tools, the high degree of symmetry and the large number of similar chemical environments in these molecules can lead to complex spectra that are challenging to interpret definitively. nih.gov For instance, 1H NMR spectra may show overlapping signals for the numerous methyl groups, and 13C NMR spectra require careful analysis to assign the quaternary and methine carbons within the crowded structure.
From a theoretical standpoint, computational models may struggle to accurately predict the properties of highly branched alkanes. The non-linear effects of extensive branching can lead to discrepancies between calculated and experimental values for properties such as boiling points and refractivity intercepts. The intricate balance of steric repulsion and stabilizing dispersion forces in these congested molecules requires sophisticated computational methods to model accurately. researchgate.netrsc.org These challenges underscore the need for continued experimental and theoretical research to fully understand the behavior of these complex molecular architectures.
Properties of Hexamethylhexane Isomers
Below is a comparative table of the physical and chemical properties of this compound and its isomer, 2,2,3,3,4,4-Hexamethylhexane.
| Property | This compound | 2,2,3,3,4,4-Hexamethylhexane |
| Molecular Formula | C₁₂H₂₆ nih.govsmolecule.com | C₁₂H₂₆ evitachem.com |
| Molecular Weight | 170.33 g/mol nih.govsmolecule.com | 170.33 g/mol evitachem.com |
| CAS Number | 52670-36-7 nih.govsmolecule.com | 62185-11-9 evitachem.com |
| IUPAC Name | This compound nih.gov | 2,2,3,3,4,4-hexamethylhexane evitachem.com |
| Boiling Point | Not available | ~192 °C (465 K) evitachem.com |
| Density | Not available | ~0.845 g/cm³ at 20 °C evitachem.com |
| Refractive Index | Not available | 1.4589 evitachem.com |
Note: Experimental data for this compound is limited in publicly accessible literature.
Spectroscopic Data Overview
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR Spectroscopy | Multiple signals in the aliphatic region (approx. 0.7-1.8 ppm) corresponding to the different methyl and methine protons. libretexts.org Overlapping of signals is highly likely due to the structural complexity. |
| ¹³C NMR Spectroscopy | Signals for primary (methyl), tertiary (methine), and quaternary carbon atoms. The chemical shifts would provide information about the carbon framework. Quaternary carbons would appear at a lower field. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes, typically observed around 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. nih.gov |
| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z = 170, corresponding to the molecular weight of the compound. The fragmentation pattern would show losses of alkyl fragments, with characteristic peaks helping to deduce the branching structure. nih.govdocbrown.info |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52670-36-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,4,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3 |
InChI Key |
GRVNDHRZJGSRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Theoretical and Computational Characterization of 2,3,3,4,4,5 Hexamethylhexane
Advanced Conformational Analysis
Conformational analysis of alkanes involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ucalgary.ca In a molecule as sterically crowded as 2,3,3,4,4,5-hexamethylhexane, these rotations are significantly hindered, leading to a complex energy landscape.
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. For this compound, the PES is particularly complex due to the numerous rotatable bonds and the steric interactions between the methyl groups. The exploration of this surface is crucial for identifying the most stable conformations, known as global minima, as well as other low-energy conformers.
Steric strain arises from repulsive forces between non-bonded atoms that are in close proximity. ucalgary.ca In this molecule, the numerous gauche interactions between methyl groups on adjacent and nearby carbons are the primary source of steric strain. Torsional strain, on the other hand, results from the eclipsing of bonds on adjacent atoms. openochem.org
The strain energy can be quantified using computational methods that calculate the energy of a given conformation and compare it to a hypothetical strain-free ideal. While specific values for this compound are not published, we can estimate contributions based on typical values for interactions in branched alkanes.
| Interaction Type | Description | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Torsional Strain (H/H eclipsed) | Repulsion between eclipsed hydrogen atoms. | ~1.0 |
| Torsional Strain (C/H eclipsed) | Repulsion between an eclipsed methyl group and a hydrogen atom. | ~1.5 |
| Steric Strain (gauche CH3/CH3) | Repulsion between two methyl groups in a gauche conformation. | ~0.9 - 1.5 |
| Steric Strain (1,3-diaxial-like CH3/CH3) | Severe steric clash between methyl groups forced into close proximity. | > 5.0 |
Note: These are generalized values for common structural motifs in alkanes and the actual values for this compound would be highly dependent on the specific conformation.
Rotation around the carbon-carbon bonds in the hexane (B92381) backbone of this compound is severely hindered. The energy barriers for these rotations are significantly higher than in simpler alkanes like ethane (B1197151) or butane (B89635) due to the large steric repulsions that occur during the eclipsed transition states.
The torsional strain can be visualized using Newman projections along the C3-C4 bond. In any rotation, multiple methyl groups will eclipse each other, leading to high-energy transition states. The energy profile of rotation around the central bonds would show high peaks for eclipsed conformations and relatively high-energy valleys for the staggered (gauche) conformations, as a true anti-conformation of the bulkiest groups is not possible. The barrier to rotation is the energy difference between the highest energy eclipsed conformation and the lowest energy staggered conformation. ucalgary.ca For highly substituted alkanes, these barriers can be substantial, leading to a molecule that is less flexible at room temperature.
To fully understand the conformational landscape of this compound, various computational methodologies are employed to sample the vast number of possible conformations.
Molecular mechanics (MM) methods are a popular choice for conformational analysis due to their computational efficiency. rsc.org These methods use a classical mechanical model, or "force field," to calculate the potential energy of a molecule based on its atomic coordinates. The force field is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions.
Force fields like MM2 and MM3 have been parameterized to reproduce experimental and high-level quantum mechanical data for a wide range of organic molecules. iastate.edu For a highly branched alkane like this compound, the accuracy of the MM calculations depends heavily on the quality of the force field parameters for sterically crowded environments. The MM3 force field, being more advanced than MM2, generally provides more reliable results for such systems.
A typical MM calculation would involve an energy minimization process, where the geometry of the molecule is adjusted to find a local or global energy minimum on the potential energy surface.
| Force Field Component | Mathematical Form (Simplified) | Parameters |
|---|---|---|
| Bond Stretching | ½ * k_b * (r - r_0)² | Force constant (k_b), Equilibrium bond length (r_0) |
| Angle Bending | ½ * k_θ * (θ - θ_0)² | Force constant (k_θ), Equilibrium bond angle (θ_0) |
| Torsional | Σ V_n * [1 + cos(nφ - γ)] | Torsional barrier (V_n), Periodicity (n), Phase angle (γ) |
| Van der Waals | (A/r¹²) - (B/r⁶) | Repulsive term (A), Attractive term (B) |
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic conformational behavior of molecules. aip.org In an MD simulation, the classical equations of motion are solved for each atom in the system over a period of time, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the observation of conformational transitions and the calculation of thermodynamic properties.
For this compound, an MD simulation would reveal the timescales of different motions, such as the rotation of terminal methyl groups and the more restricted rotations of the backbone carbons. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers between them. MD simulations on branched alkanes have shown that increased branching can lead to slower diffusion and different relaxation processes compared to their linear counterparts. aip.orgbyu.edu
Application of Computational Methodologies for Conformational Sampling
Monte Carlo and Systematic Search Algorithms
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For complex molecules like this compound, with numerous rotatable bonds, the number of possible conformations is vast. Exploring this conformational space is crucial for understanding molecular stability and properties. lumenlearning.com
Monte Carlo (MC) methods and systematic search algorithms are two primary computational techniques used for this exploration.
Monte Carlo methods involve randomly sampling the conformational space. A new conformation is generated by a random change (e.g., rotating a bond by a random angle), and its energy is calculated. The new conformation is accepted or rejected based on a probability criterion (like the Metropolis criterion) that depends on the energy difference between the new and old conformations. This allows the simulation to explore a wide range of conformations and overcome energy barriers to find low-energy states.
Systematic search algorithms explore the conformational space in a more deterministic way. These algorithms typically involve rotating each freely rotatable bond by a fixed increment (e.g., 60° or 120°), generating all possible staggered and eclipsed conformations. libretexts.orgmaricopa.edu While thorough, this method can become computationally prohibitive for molecules with many rotatable bonds, as the number of conformations to evaluate grows exponentially. For a molecule like this compound, the steric hindrance from the numerous methyl groups makes many conformations energetically unfavorable, a factor that these searches must account for. lumenlearning.com
The goal of both methods is to identify the most stable, low-energy conformers, which are the most likely to exist at a given temperature.
Chemometric Techniques in Conformational Space Reduction
The vast number of conformations generated by search algorithms presents a challenge for analysis. Chemometric techniques, which apply statistical methods to chemical data, can be used to reduce the complexity of the conformational space. Techniques like Principal Component Analysis (PCA) and cluster analysis can group similar conformations together based on their geometric or energetic properties. This allows researchers to identify the most representative and energetically significant conformations without having to analyze every single one, making the conformational analysis more manageable.
Investigation of Molecular Dynamics and Transport Phenomena in Branched Alkane Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. arxiv.org They provide a computational "microscope" to observe molecular motion and interactions, which govern macroscopic properties like viscosity and diffusion. researchgate.net
Development and Validation of United-Atom Models and Force Fields
To make MD simulations computationally feasible for systems containing many molecules over meaningful timescales, simplified molecular models are often used.
United-Atom (UA) Models: In a UA model, groups of atoms, such as a methyl (CH₃) or methylene (B1212753) (CH₂) group, are treated as a single interaction site or "bead". researchgate.net This reduces the total number of particles in the simulation, significantly decreasing the computational cost. For this compound, the CH, CH₃, and quaternary carbon atoms would each be represented as distinct UA sites. researchgate.net
Force Fields: The interactions between these UA sites are described by a set of mathematical functions and parameters known as a force field. The force field defines the potential energy of the system and includes terms for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). researchgate.netacs.org
The development and validation of these force fields are critical. Parameters are often derived from experimental data (e.g., liquid densities, heats of vaporization) or from high-level quantum chemical calculations. The force field's accuracy is then validated by comparing simulation results for known physical properties against experimental measurements. acs.org
| Interaction Type | Description | Relevance to Branched Alkanes |
| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | Defines the connectivity and basic structure of the alkane backbone. |
| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral geometry around sp³ hybridized carbon atoms. |
| Torsional (Dihedral) | Energy associated with rotation around a single bond. | Crucial for describing the energy differences between staggered and eclipsed conformers. |
| Van der Waals | Weak, non-bonded interactions (attraction and repulsion) between atoms. | Governs intermolecular packing, density, and viscosity in the liquid state. |
Simulation of Molecular Motion and Chain Relaxation Processes
MD simulations solve Newton's equations of motion for every particle in the system, tracking their positions and velocities over time. arxiv.org For a liquid of this compound, this allows for the direct simulation of molecular motion.
Researchers can analyze the simulation trajectories to study various dynamic processes:
Translational Motion: The movement of the entire molecule from one place to another, which is related to the diffusion coefficient.
Rotational Motion: The tumbling of the molecule in the liquid.
Conformational Transitions: The rate at which the molecule switches between different stable conformations by rotating around its C-C single bonds.
For branched alkanes, the bulky side groups can significantly hinder both rotation and translation, leading to slower relaxation processes compared to their linear counterparts. These simulations can quantify how molecular architecture impacts dynamics. researchgate.netaip.org
Intermolecular Interaction Dynamics in Highly Branched Liquid Systems
In the liquid phase, the properties of this compound are dominated by intermolecular interactions. Since alkanes are nonpolar, the primary forces are weak London dispersion forces, a type of van der Waals interaction that arises from temporary fluctuations in electron density. youtube.com
The highly branched structure of this compound prevents molecules from packing closely together. This irregular shape leads to a lower surface area of contact between molecules compared to a linear alkane of the same molecular weight. Consequently, the total intermolecular attractive forces are weaker. MD simulations can be used to calculate the intermolecular interaction energy and analyze the spatial arrangement of molecules, providing a molecular-level understanding of how branching affects physical properties such as boiling point and viscosity. researchgate.net
Electronic Structure and Bonding Analysis
The electronic structure and bonding in this compound are fundamentally governed by the principles of quantum mechanics, which dictate the distribution of electrons and the nature of the chemical bonds within the molecule.
Quantum Mechanical Descriptors for Highly Branched Frameworks
Quantum mechanical descriptors provide a quantitative lens through which the electronic environment of a molecule can be scrutinized. For a highly branched framework like this compound, descriptors derived from computational methods such as Density Functional Theory (DFT) are invaluable. These descriptors include, but are not limited to, molecular orbital energies (HOMO and LUMO), Mulliken and Natural Bond Orbital (NBO) charges, and electron density distributions.
In highly branched alkanes, the proliferation of C-C and C-H bonds leads to a dense manifold of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability. While specific values for this compound are not reported, it is anticipated that its HOMO would be a combination of C-C and C-H σ-bonding orbitals, and its LUMO would be a corresponding combination of σ*-antibonding orbitals. The high degree of substitution would likely influence the energies of these frontier orbitals.
NBO analysis would be instrumental in localizing the electron density into specific bonds and lone pairs, providing a more intuitive chemical picture. This analysis can quantify hyperconjugative interactions, such as σ → σ* interactions, which are known to contribute to the stability of branched alkanes.
Evaluation of Bond Energies and Stability
The stability of this compound is intrinsically linked to the strength of its constituent chemical bonds. Bond dissociation energies (BDEs) are a critical measure of bond strength, and computational methods, particularly DFT, have proven effective in their prediction.
While a comprehensive table of BDEs for every bond in this compound would require specific computational studies, general trends can be predicted. The C-H bonds at tertiary carbons are generally weaker than those at primary or secondary carbons, making them more susceptible to abstraction. Similarly, the highly substituted quaternary C-C bonds in the backbone of this compound would have distinct BDEs influenced by the surrounding steric bulk and electronic environment.
Table 1: Predicted Trends in Bond Dissociation Energies (BDEs) for this compound
| Bond Type | Predicted Relative BDE | Rationale |
| Primary C-H (on methyls) | Highest | Strongest C-H bond type in alkanes. |
| Tertiary C-H (at C2 & C5) | Lowest | The resulting tertiary radical is stabilized by hyperconjugation. |
| Quaternary C-C | Intermediate | Steric strain can weaken these bonds, but they are generally strong σ bonds. |
| Other C-C | Intermediate | Bond strength will vary depending on the specific location and substitution pattern. |
Note: This table represents predicted qualitative trends based on general principles of organic chemistry and computational studies on other branched alkanes. Specific BDE values require dedicated calculations for this compound.
Computational Prediction of Reactivity and Isomerization Pathways
Computational chemistry provides powerful tools to predict the reactivity of molecules and to map out the potential energy surfaces of chemical reactions, including isomerization pathways.
Theoretical Determination of Activation Barriers for Chemical Transformations
The reactivity of this compound in various chemical transformations can be computationally investigated by determining the activation barriers (Ea) for these processes. Common reactions for alkanes include combustion, halogenation, and isomerization.
For instance, the isomerization of this compound to other dodecane (B42187) isomers would proceed through carbocationic intermediates, typically facilitated by a catalyst. Computational methods can be used to model the reaction mechanism, including the formation of the initial carbocation, subsequent hydride and methyl shifts, and the final product distribution. The calculated activation barriers for these elementary steps would provide insights into the preferred isomerization pathways and the reaction conditions required.
Table 2: Hypothetical Activation Barriers for Isomerization Steps of a Branched Alkane Carbocation
| Isomerization Step | Hypothetical Activation Barrier (kcal/mol) | Description |
| 1,2-Hydride Shift | Low | A common and typically low-energy rearrangement in carbocations. |
| 1,2-Methyl Shift | Moderate | Generally has a higher barrier than a hydride shift due to the greater mass and bonding of the methyl group. |
| Protonation | Variable | Depends on the strength of the superacid catalyst used to initiate the reaction. |
| Deprotonation | Variable | The final step to yield a neutral alkane isomer. |
Note: The values in this table are illustrative and not specific to this compound. Actual activation barriers would need to be calculated using appropriate quantum chemical methods.
Modeling of Hydride Abstraction and Hydrogen Atom Transfer Processes
Hydride abstraction and hydrogen atom transfer (HAT) are fundamental reactive processes for alkanes. Computational modeling can provide detailed mechanistic insights into these reactions for this compound.
Hydride Abstraction: This process involves the removal of a hydride ion (H⁻) by a strong Lewis acid or an electrophile, leading to the formation of a carbocation. The ease of hydride abstraction is directly related to the stability of the resulting carbocation. In this compound, hydride abstraction would preferentially occur at the tertiary C-H positions (C2 and C5) to form the most stable tertiary carbocations. Computational modeling can be used to calculate the thermodynamics and kinetics of this process, providing a quantitative measure of the molecule's susceptibility to hydride abstraction.
Hydrogen Atom Transfer (HAT): HAT involves the transfer of a hydrogen atom (a proton and an electron) to a radical species. The reactivity of different C-H bonds towards HAT is governed by their bond dissociation energies. As previously discussed, the tertiary C-H bonds in this compound are expected to be the weakest and therefore the most susceptible to HAT. Computational studies can model the transition state for the HAT reaction, allowing for the calculation of the activation energy and reaction rate constants. These calculations would be crucial in understanding the selectivity of radical reactions involving this highly branched alkane.
Elucidation of Isomerization Mechanisms and Energetics
The isomerization of alkanes, including branched isomers like this compound, generally proceeds through mechanisms involving carbocation intermediates, particularly in the presence of acid catalysts. These reactions are typically characterized by complex potential energy surfaces with multiple transition states and intermediates.
Computational chemistry, employing methods such as Density Functional Theory (DFT) and other quantum chemical calculations, serves as a powerful tool for investigating these reaction pathways. Such studies can, in principle, map out the entire reaction coordinate for the isomerization of a given alkane, identifying the structures of transition states and calculating their corresponding activation energies. This would allow for a detailed understanding of the step-by-step molecular rearrangements, including methyl shifts and carbon skeleton reorganizations.
Without specific computational data, a detailed data table of transition states and activation energies for the isomerization of this compound cannot be constructed.
Strain Energy Correlation with Reaction Kinetics
The concept of strain energy is crucial in understanding the reactivity of highly branched alkanes. Strain in a molecule, arising from bond angle distortion (angle strain), bond stretching or compression, and non-bonded steric interactions (van der Waals strain), increases its ground-state energy. This elevation in ground-state energy can, in turn, affect the activation energy of a reaction and thus its rate.
For a molecule like this compound, with its numerous methyl groups in close proximity, significant steric strain is expected. Theoretical studies on other sterically hindered molecules have shown a correlation between the amount of strain energy and the kinetics of reactions that can relieve that strain. For instance, reactions that lead to a less strained product often proceed at a faster rate than analogous reactions in less strained systems.
A quantitative correlation between the strain energy of this compound and its reaction kinetics would require both:
Accurate calculation of its strain energy: This can be achieved through computational methods by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound.
Experimental or computational data on its reaction rates: This would involve measuring or calculating the rate constants for specific reactions, such as thermal decomposition or isomerization, under controlled conditions.
A hypothetical data table illustrating such a correlation would require specific values that are not currently available. The general principle suggests that an increase in the ground-state strain energy of an alkane isomer could lead to a lower activation energy for isomerization if the transition state leading to a less strained isomer is not commensurately destabilized. However, without specific research findings for this compound, a detailed and scientifically accurate discussion of this correlation for this particular compound is not possible.
Mechanistic Principles and Reactivity of 2,3,3,4,4,5 Hexamethylhexane
Free Radical Reaction Pathways
Free radical reactions of alkanes typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The specific pathways and product distributions for 2,3,3,4,4,5-hexamethylhexane are dictated by the stability of the potential radical intermediates and the steric accessibility of its various carbon-hydrogen bonds.
The initiation of a free radical reaction involving a branched alkane like this compound typically requires an input of energy to generate initial radical species. This is commonly achieved through thermal or photochemical homolysis of a radical initiator. For instance, in the case of halogenation, ultraviolet (UV) light can be used to cleave the halogen-halogen bond, creating two halogen radicals.
Initiation Step Example (Chlorination): Cl₂ + hν → 2 Cl•
Once formed, these highly reactive radicals can initiate the chain reaction by abstracting a hydrogen atom from the alkane. In a highly branched structure such as this compound, the site of this initial hydrogen abstraction is influenced by both the statistical probability of a radical encountering a particular C-H bond and the activation energy required for that abstraction. The stability of the resulting alkyl radical is a key determinant of this activation energy.
The propagation phase of the reaction consists of a series of steps where a radical reacts with a non-radical species to form a new bond and a new radical, thus continuing the chain.
Propagation Steps Example (Chlorination):
Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the alkane, forming hydrogen chloride and an alkyl radical. The regioselectivity of this step is determined by the stability of the resulting alkyl radical (tertiary > secondary > primary). R-H + Cl• → R• + H-Cl
Halogen Abstraction: The alkyl radical then reacts with a molecule of chlorine to form the chlorinated alkane and a new chlorine radical, which can then participate in another hydrogen abstraction step. R• + Cl₂ → R-Cl + Cl•
For this compound, there are primary and tertiary C-H bonds. The tertiary C-H bonds at positions 2 and 5 are expected to be more reactive towards hydrogen abstraction due to the formation of more stable tertiary radicals. However, the extreme steric congestion around these sites may hinder the approach of the attacking radical, potentially increasing the proportion of abstraction from the more accessible primary methyl groups.
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. The low concentration of radicals makes termination events less frequent than propagation steps.
Termination Step Examples:
Cl• + Cl• → Cl₂
R• + Cl• → R-Cl
R• + R• → R-R
The final product distribution in the free-radical halogenation of this compound would be a mixture of monochlorinated isomers, with the potential for polychlorination depending on the reaction conditions. The relative amounts of these isomers are dictated by the relative rates of hydrogen abstraction from the different types of C-H bonds during the propagation stage.
| C-H Bond Type | Relative Reactivity (Chlorination at 25°C) | Predicted Major Monochloro Product |
| Primary (1°) | 1 | 1-chloro-2,3,3,4,4,5-hexamethylhexane |
| Tertiary (3°) | 5 | 2-chloro-2,3,3,4,4,5-hexamethylhexane |
Note: This is an illustrative table based on general relative reactivities. The actual distribution for this compound could be significantly influenced by steric factors.
Steric Effects on Reaction Selectivity and Rates
The extensive branching in this compound creates a sterically crowded environment that plays a crucial role in determining the selectivity and rates of its reactions.
The activation of a C-H bond is the rate-determining step in many alkane functionalization reactions. In this compound, the tertiary C-H bonds are electronically favored for activation due to the stabilizing effect of the alkyl groups on the resulting radical or transition state. However, the bulky methyl groups surrounding these tertiary carbons create significant steric hindrance.
This steric congestion can shield the tertiary C-H bonds from attack by reagents, potentially leading to a lower-than-expected reactivity at these sites. Consequently, reactions may show a preference for the less sterically hindered, though electronically less favored, primary C-H bonds of the methyl groups. The balance between electronic stabilization and steric accessibility is a key factor governing the regioselectivity of C-H bond activation in this molecule.
| Position | C-H Bond Type | Steric Hindrance | Electronic Favorability for Radical Formation |
| C1, C6, and attached methyls | Primary | Low to Moderate | Low |
| C2, C5 | Tertiary | High | High |
| C3, C4 | Quaternary | (No C-H bonds) | N/A |
When a reaction creates a new chiral center, the stereochemical outcome is of interest. In the case of free-radical halogenation of an achiral alkane like this compound, if a chiral center is formed, a racemic mixture of enantiomers is typically expected. This is because the intermediate alkyl radical is generally planar or rapidly inverting, allowing for the subsequent reaction (e.g., halogen abstraction) to occur from either face with equal probability.
For this compound, halogenation at the tertiary C-2 or C-5 positions would generate a new stereocenter. Due to the nature of the radical intermediate, the product would be an equal mixture of the (R) and (S) enantiomers. The extreme steric hindrance around these centers is unlikely to induce any significant facial selectivity in the absence of a chiral directing agent.
Thermal and Catalytic Transformation Mechanisms
The thermal and catalytic transformations of this compound are governed by complex mechanistic principles, primarily involving the cleavage of carbon-carbon bonds and oxidative pathways. These transformations are of significant interest in various industrial processes, including catalytic reforming and cracking.
C-C Bond Cleavage Mechanisms in Highly Branched Structures
The cleavage of C-C bonds in highly branched alkanes like this compound is a critical step in their chemical conversion. This process is influenced by the degree of substitution at the carbon atoms and the reaction conditions, particularly in the presence of metal catalysts.
Research into the hydrogenolysis of various acyclic and cyclic C2-C8 alkanes on catalysts such as Iridium (Ir), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) reveals that methyl substituents significantly influence the rates and selectivities of C-C bond cleavage. The cleavage process is preceded by equilibrated dehydrogenation steps where several C-H bonds are replaced by C-metal bonds. nih.govufl.edu This leads to the desorption of hydrogen atoms from the catalyst surface and the formation of H2(g) molecules. nih.govufl.edu
For highly substituted C-C bonds, such as the tertiary-quaternary and quaternary-quaternary bonds present in this compound, the activation enthalpies (ΔH‡) and entropies (ΔS‡) for cleavage are generally larger than for less substituted bonds (e.g., secondary-secondary or secondary-primary). nih.govufl.edu This is because the cleavage of highly substituted bonds often proceeds through α,β,γ- or α,β,γ,δ-bound transition states. nih.govresearchgate.net In contrast, less substituted C-C bonds typically involve α,β-bound species where each carbon atom is bonded to several surface atoms. nih.govresearchgate.net These α,β configurations facilitate the weakening of the C-C bond through back-donation of electrons from the metal to the antibonding orbitals of the C-C bond. nih.govresearchgate.net However, such configurations are not feasible for tertiary carbon atoms, which only have one C-H bond and can therefore only form one C-metal bond. nih.govresearchgate.net
Consequently, the cleavage of C-C bonds involving tertiary or quaternary carbons requires the attachment of other carbon atoms to the catalyst surface, which involves more endothermic C-H activation and hydrogen desorption steps. nih.gov This leads to higher activation enthalpies but also higher activation entropies due to the release of more hydrogen molecules. nih.gov
A general mechanistic framework for C-C hydrogenolysis on metal surfaces suggests that the cleavage is preceded by the loss of two hydrogen atoms and the formation of two carbon-metal (C-M) bonds for each of the two carbon atoms involved in the C-C bond being cleaved. illinois.edu For tertiary and quaternary carbon atoms, which cannot lose hydrogen atoms before C-C cleavage, the transition states cannot bind these carbons to the surface metal atoms. illinois.edu Instead, C-H activation occurs at vicinal primary carbon atoms, which can lose all their hydrogen atoms and form three C-M bonds. illinois.edu These transition states involve electron transfer into the metal surface, resulting in a net positive charge at the tertiary and quaternary carbon atoms, which adopt a carbenium ion-like sp2 geometry at the transition state. illinois.edu
| Bond Type in this compound | General Activation Enthalpy (ΔH‡) | General Activation Entropy (ΔS‡) | Favored Cleavage Conditions |
| Primary-Secondary (C1-C2) | Lower | Lower | High H2 pressure, Low Temperature |
| Secondary-Tertiary (C2-C3) | Higher | Higher | Low H2 pressure, High Temperature |
| Tertiary-Quaternary (C3-C4) | Higher | Higher | Low H2 pressure, High Temperature |
| Quaternary-Quaternary (C4-C4') | Highest | Highest | Low H2 pressure, High Temperature |
This table provides a qualitative representation of the expected trends for C-C bond cleavage in this compound based on general principles of alkane hydrogenolysis.
Oxidative Pathways, Including Low-Temperature Chain-Branching
The oxidation of this compound, particularly at low to moderate temperatures, proceeds through complex radical chain mechanisms. The paradigm of low-temperature hydrocarbon combustion involves a two-step oxygenation of fuel radicals. researchgate.net The critical chain-branching step occurs when the second oxygenation adduct (OOQOOH) isomerizes, releasing a hydroxyl radical (•OH) and forming a key ketohydroperoxide (KHP) intermediate. researchgate.net The subsequent homolytic cleavage of the relatively weak O-O bonds in the KHP generates two additional radicals, leading to an exponential increase in the reaction rate and potential for autoignition. researchgate.net
For highly branched alkanes, additional chain-branching pathways can become significant, leading to a net increase in hydroxyl radical production at temperatures relevant to auto-ignition. researchgate.net The presence of multiple tertiary C-H bonds in this compound makes it susceptible to hydrogen abstraction by radicals, initiating the oxidation cascade. The stability of the resulting tertiary alkyl radicals influences the subsequent reaction pathways.
The general low-temperature oxidation pathway can be summarized as follows:
Initiation: Abstraction of a hydrogen atom from the alkane (RH) to form an alkyl radical (R•).
First O2 Addition: The alkyl radical reacts with molecular oxygen to form an alkylperoxy radical (ROO•).
Isomerization: Intramolecular hydrogen abstraction by the peroxy radical to form a hydroperoxyalkyl radical (•QOOH).
Second O2 Addition: The hydroperoxyalkyl radical reacts with another oxygen molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH).
Second Isomerization and Decomposition: Isomerization of •OOQOOH leads to the formation of a ketohydroperoxide (KHP) and the release of an •OH radical, a key chain-branching step.
KHP Decomposition: The ketohydroperoxide decomposes to produce more radicals, further propagating the chain reaction.
Recent research has also identified the possibility of a third oxygen addition reaction, leading to the formation of highly oxygenated species and additional chain-branching pathways. researchgate.net
Isomerization Mechanisms in Branched Alkane Systems
Isomerization of branched alkanes like this compound is a crucial process in producing high-octane gasoline components. These reactions are typically catalyzed by bifunctional catalysts containing both metal and acid sites. mdpi.com The challenge lies in maximizing the yield of desired isomers while suppressing competing cracking reactions, as both are catalyzed by Brønsted acid sites. mdpi.com
The accepted mechanism for alkane hydroisomerization on bifunctional catalysts involves a series of steps:
Dehydrogenation: The alkane is dehydrogenated on a metal site to form an alkene.
Protonation: The alkene migrates to an acid site where it is protonated to form a carbenium ion.
Isomerization: The carbenium ion undergoes skeletal rearrangement (isomerization) via methyl and/or ethyl shifts.
Deprotonation: The isomerized carbenium ion is deprotonated at an acid site to form an isomeric alkene.
Hydrogenation: The isomeric alkene migrates back to a metal site and is hydrogenated to the corresponding isoalkane.
The balance between the metal and acid functions of the catalyst is critical for achieving high isomerization selectivity.
Mechanistic Characterization of Hydrogen Spillover Effects on Catalytic Isomerization
Hydrogen spillover is a phenomenon where hydrogen atoms are formed on a metal surface and then migrate to the catalyst support. wikipedia.org This process can significantly influence the catalytic activity and selectivity in various reactions, including isomerization.
In the context of alkane isomerization, hydrogen spillover can play several roles:
Enhancement of Hydrogenation/Dehydrogenation Steps: By providing a larger surface area for hydrogen activation and transport, spillover can facilitate the initial dehydrogenation of the alkane and the final hydrogenation of the isomerized alkene. wikipedia.org
Modification of Support Acidity: The interaction of spilled-over hydrogen with the support can modify its acidic properties, which in turn affects the carbenium ion chemistry central to the isomerization mechanism.
Promotion of Catalyst Stability: Hydrogen spillover can help in keeping the catalyst surface clean by removing coke precursors, thereby enhancing the catalyst's lifetime.
The mechanism of hydrogen spillover involves three main steps: wikipedia.org
Dissociative chemisorption of molecular hydrogen into atomic hydrogen on a transition metal surface.
Migration of hydrogen atoms from the metal catalyst to the support material.
Diffusion of hydrogen atoms across the support surface.
The efficiency of hydrogen spillover is dependent on the nature of the metal, the type of support, the temperature, and the metal dispersion. wikipedia.org For instance, metal oxides that can readily accept hydrogen atoms can promote hydrogenation reactions more efficiently. wikipedia.org Kinetic Monte Carlo simulations have shown that hydrogen spillover can boost the rate of reactions where the catalyst surface is highly covered by adsorbed hydrogen. mdpi.com This can be particularly relevant for the hydrogenation/dehydrogenation steps in isomerization.
| Catalyst Component | Function in Isomerization | Role of Hydrogen Spillover |
| Metal (e.g., Pt, Pd) | Dehydrogenation/Hydrogenation | - Dissociation of H2 to H atoms- Source of spilled-over hydrogen |
| Acidic Support (e.g., Zeolite, Alumina) | Carbenium ion formation and rearrangement | - Acceptor of spilled-over hydrogen- Potential modification of acid site strength |
This table illustrates the interplay between the catalyst components and the effect of hydrogen spillover in the isomerization of branched alkanes.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Highly Branched Alkanes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Alkane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For highly branched alkanes, advanced NMR methods are crucial for resolving complex spectra and unambiguously assigning the structure.
The analysis of molecules like 2,3,3,4,4,5-hexamethylhexane, which possesses numerous chemically similar proton and carbon environments, often results in significant signal overlap in standard NMR spectra. The use of high-field NMR spectrometers (e.g., 600 MHz and above) mitigates this issue by increasing the chemical shift dispersion, spreading the signals further apart and improving resolution.
Further enhancements in sensitivity and resolution are achieved with microcryoprobes. These probes cool the detector electronics to cryogenic temperatures, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four. This enhanced sensitivity is particularly valuable for ¹³C NMR, as the natural abundance of the ¹³C isotope is only 1.1% hw.ac.uk. For a complex alkane, this allows for the detection of quaternary carbons and the acquisition of high-quality data in a shorter time.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to mapping the carbon skeleton of complex alkanes.
A standard broadband decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For this compound, symmetry dictates the number of distinct carbon signals.
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 1D NMR technique that distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons fiveable.melibretexts.orgpressbooks.pub.
DEPT-90: Shows only signals from CH (methine) carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra fiveable.mepressbooks.pub.
By comparing the broadband ¹³C spectrum with the DEPT spectra, each carbon signal can be assigned to a specific type, providing a clear picture of the molecule's structure.
Table 1: Predicted ¹³C NMR and DEPT Spectral Data for this compound Note: Chemical shifts (δ) are estimated based on typical values for branched alkanes and may vary with solvent and experimental conditions.
| Carbon Atom(s) | Carbon Type | Predicted δ (ppm) | DEPT-90 Signal | DEPT-135 Signal |
| C1, C6-methyls | CH₃ | 15-25 | Absent | Positive |
| C2, C5 | CH | 35-45 | Positive | Positive |
| C3, C4 | C (quaternary) | 40-50 | Absent | Absent |
| Methyls on C3,C4 | CH₃ | 25-35 | Absent | Positive |
| Methyls on C2,C5 | CH₃ | 10-20 | Absent | Positive |
Due to significant steric hindrance between the bulky methyl groups, rotation around the central C3-C4 bond in this compound is highly restricted. This can lead to the existence of distinct, stable conformers (rotational isomers) that interconvert slowly on the NMR timescale, especially at low temperatures.
Low-temperature NMR spectroscopy is a powerful method for studying these conformational equilibria researchgate.net. As the temperature is lowered, the rate of interconversion between conformers decreases. If the temperature is low enough to make this rate slow compared to the NMR frequency difference between signals of the different conformers, separate sets of signals will be observed for each populated conformer. By integrating the signals, the relative populations of the conformers can be determined, allowing for the calculation of the free energy difference (ΔG) between them researchgate.net.
Mass Spectrometry (MS) for Molecular and Fragment Information
Mass spectrometry (MS) is a vital technique that provides information about a molecule's mass and its fragmentation pattern, offering clues to its structure.
Saturated hydrocarbons are notoriously difficult to ionize without causing extensive fragmentation because they lack heteroatoms or π-systems that can be easily ionized core.ac.uknih.gov.
Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique pharmafocuseurope.comuky.edu. A beam of high-energy electrons bombards the molecule, knocking off an electron to form a molecular ion (M⁺·). Due to the high energy involved, the molecular ion of a highly branched alkane is often very unstable and may be weak or entirely absent from the spectrum jove.comwhitman.eduic.ac.uk. The energy leads to significant fragmentation, which, while making the molecular ion difficult to observe, provides a rich fingerprint of the molecule's structure.
Photoionization (PI): Methods like Atmospheric Pressure Photoionization (APPI) are considered "softer" ionization techniques. APPI uses ultraviolet photons to ionize the analyte, often with the help of a dopant molecule nih.govacs.org. For saturated alkanes, which are difficult to ionize directly, specialized PI methods may be required. These techniques can sometimes yield a more abundant molecular ion or protonated molecule, which is crucial for confirming the molecular weight core.ac.uknih.gov. Other advanced methods, such as chemical ionization (CI), can also be used to achieve softer ionization and generate ions like [M-H]⁺ with less fragmentation than EI nist.govnih.gov.
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions and elucidating fragmentation pathways. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to fragmentation, typically through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed.
For highly branched alkanes, fragmentation in MS is not random. Cleavage occurs preferentially at the points of branching because this leads to the formation of more stable secondary or tertiary carbocations jove.comic.ac.ukuobasrah.edu.iq. The loss of the largest alkyl group at a branch point is often favored whitman.eduuobasrah.edu.iq.
By applying MS/MS to the major fragment ions of this compound, one can confirm the connectivity of the carbon skeleton. For example, selecting a primary fragment and observing its subsequent fragmentation can verify the arrangement of methyl groups around the core hexane (B92381) chain.
Table 2: Predicted Major Fragmentation Pathways for this compound under Electron Ionization The molecular ion (m/z 170) is expected to be of very low abundance or absent. Fragments are formed by cleavage at branched positions.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Fragment Structure | Stability |
| 170 (M⁺·) | C₃H₇• (Isopropyl radical) | 127 | C₉H₁₉⁺ | Tertiary Carbocation |
| 170 (M⁺·) | C₄H₉• (tert-Butyl radical) | 113 | C₈H₁₇⁺ | Tertiary Carbocation |
| 170 (M⁺·) | C₅H₁₁• (Alkyl radical) | 99 | C₇H₁₅⁺ | Tertiary Carbocation |
| 127 | C₂H₄ (Ethene) | 99 | C₇H₁₅⁺ | Rearrangement Product |
| 113 | C₂H₄ (Ethene) | 85 | C₆H₁₃⁺ | Rearrangement Product |
High-Resolution Mass Spectrometry for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₂H₂₆. nih.govnist.govguidechem.com HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within a few parts per million).
The theoretical monoisotopic mass of this compound can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). This calculated exact mass serves as a benchmark for experimental HRMS measurements. The verification of the experimental mass against the theoretical value provides definitive confirmation of the elemental formula, a critical first step in the structural elucidation process.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | nih.govnist.gov |
| Molar Mass | 170.33 g/mol | nih.govnist.gov |
| Theoretical Monoisotopic Mass | 170.20345 Da | nih.gov |
An experimental HRMS measurement yielding a mass value extremely close to 170.20345 Da would confirm the elemental composition as C₁₂H₂₆, effectively ruling out other potential formulas.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the conformational state of a molecule. For an alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of a saturated hydrocarbon is characterized by strong absorptions corresponding to C-H stretching and bending vibrations. pressbooks.pubopenstax.org
C-H Stretching: Strong bands are expected in the 2850-2960 cm⁻¹ region, typical for sp³ hybridized C-H bonds in alkanes. openstax.orgfiveable.me
C-H Bending: Absorptions corresponding to methyl (CH₃) and methylene (CH₂) bending vibrations appear in the 1350-1470 cm⁻¹ range. lumenlearning.comlibretexts.org Specifically, methyl groups show characteristic bands around 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. C-C bond vibrations, which are often weak in the IR spectrum of alkanes, tend to produce stronger signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of highly branched alkanes.
Strain Analysis: In a highly sterically hindered molecule like this compound, significant van der Waals strain can arise from the crowding of the six methyl groups around the central C3 and C4 atoms. This steric strain can lead to distortions in bond angles and bond lengths from their ideal values. These distortions can, in turn, cause subtle but measurable shifts in the vibrational frequencies of the C-H and C-C bonds. researchgate.net By comparing the experimental IR and Raman spectra with those of less-strained, linear, or less-branched alkanes, it is possible to infer the presence and extent of molecular strain.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
| C-H Stretch | 2850-2960 | IR |
| C-H Bend (Scissoring/Rocking) | 1350-1470 | IR |
| C-C Stretch/Bend | 800-1300 | Raman, IR |
Chiroptical Spectroscopy (Circular Dichroism, Raman Optical Activity) for Stereochemical Insights
The structure of this compound possesses two stereocenters at the C2 and C5 positions. This gives rise to the possibility of stereoisomers: a pair of enantiomers (2R, 5R and 2S, 5S) and a meso compound (2R, 5S, which is identical to 2S, 5R). Chiroptical spectroscopy techniques are uniquely sensitive to molecular chirality and are essential for distinguishing between these stereoisomers. saschirality.orgnih.gov
Circular Dichroism (CD): Circular dichroism measures the differential absorption of left and right circularly polarized light. arxiv.org While simple alkanes are transparent in the near-UV and visible regions, they do have electronic transitions in the vacuum ultraviolet (VUV) region. VUV-CD spectroscopy could potentially be used to distinguish between the chiral enantiomers and the achiral meso form of this compound. The enantiomers would produce mirror-image VUV-CD spectra, while the meso compound would be CD-silent.
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. cas.czmdpi.com ROA is a powerful technique for determining the absolute configuration of chiral molecules, even for those, like saturated hydrocarbons, that lack traditional chromophores. unifr.ch The ROA spectrum provides a rich fingerprint of the molecule's three-dimensional structure. The enantiomers of this compound would be expected to show ROA spectra of equal magnitude but opposite sign across the entire spectral range, while the meso isomer would exhibit no ROA signal.
| Technique | Application to this compound | Expected Outcome |
| Circular Dichroism (CD) | Distinguishing chiral enantiomers from the achiral meso isomer. | Enantiomers show mirror-image spectra; meso form is inactive. |
| Raman Optical Activity (ROA) | Distinguishing enantiomers and confirming the absence of chirality in the meso form. Determination of absolute configuration. | Enantiomers show equal and opposite spectra; meso form is inactive. unifr.ch |
Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Structure Assignment
For a molecule as complex as this compound, the interpretation of spectroscopic data can be greatly enhanced by a synergistic approach that combines experimental results with high-level computational chemistry. researchgate.netaip.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the structures and spectroscopic properties of all possible stereoisomers. nih.gov
The process typically involves:
Conformational Search: Computationally determining the most stable three-dimensional conformations for each stereoisomer (the (R,R), (S,S), and meso forms).
Spectrum Prediction: For each stable conformer, calculating theoretical spectra, including IR, Raman, and, crucially, the chiroptical VCD and ROA spectra. unifr.ch
Data Correlation: Comparing the theoretically predicted spectra with the experimentally obtained data from HRMS, IR, Raman, CD, and ROA measurements.
A strong correlation between the experimental spectra and the calculated spectra for one specific stereoisomer provides a comprehensive and unambiguous assignment of the molecule's absolute and relative configuration. unifr.ch This integrated approach is particularly powerful for resolving the subtle structural differences between diastereomers and for assigning the absolute configuration of enantiomers, a task that is often impossible using conventional spectroscopic methods alone. arxiv.orgdoi.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
